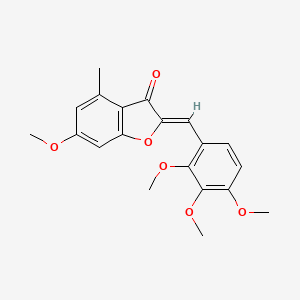

(Z)-6-methoxy-4-methyl-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one

Description

The compound “(Z)-6-methoxy-4-methyl-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one” belongs to the aurone family, characterized by a benzofuran-3(2H)-one core with a benzylidene substituent at the C2 position. Its structure features a 6-methoxy group, a 4-methyl group on the benzofuran ring, and a 2,3,4-trimethoxybenzylidene moiety. This substitution pattern enhances steric and electronic properties, influencing solubility, reactivity, and biological interactions. Aurones are typically synthesized via aldol condensation between benzofuran-3(2H)-ones and substituted benzaldehydes under basic conditions . The (Z)-isomer is stabilized by intramolecular hydrogen bonding, as confirmed by X-ray crystallography in related structures .

Properties

IUPAC Name |

(2Z)-6-methoxy-4-methyl-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O6/c1-11-8-13(22-2)10-15-17(11)18(21)16(26-15)9-12-6-7-14(23-3)20(25-5)19(12)24-4/h6-10H,1-5H3/b16-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLWCCOOVBTZPAR-SXGWCWSVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C(=O)C(=CC3=C(C(=C(C=C3)OC)OC)OC)O2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC2=C1C(=O)/C(=C/C3=C(C(=C(C=C3)OC)OC)OC)/O2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-6-methoxy-4-methyl-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one typically involves multi-step organic reactions. One common method includes the condensation of 6-methoxy-4-methylbenzofuran-3(2H)-one with 2,3,4-trimethoxybenzaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like ethanol, followed by purification through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory procedures to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(Z)-6-methoxy-4-methyl-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the double bond in the benzylidene moiety.

Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like sodium methoxide or other alkoxides can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Potential Applications

- Medicinal Chemistry : Given its structural characteristics, (Z)-6-methoxy-4-methyl-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one could be explored as a lead compound for developing new therapeutic agents targeting various diseases.

- Pharmacological Studies : The compound's interaction with biological targets can be studied to understand its mechanism of action and potential therapeutic benefits.

- Chemical Transformations : The unique reactivity of this compound allows for further derivatization, which can lead to the synthesis of novel compounds with enhanced biological activities.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights the unique aspects of this compound:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 6-Methoxybenzofuran-3(2H)-one | Benzofuran core with one methoxy group | Antioxidant | Simpler structure |

| 4-Methyl-6-methoxybenzo[b]furan | Benzofuran core with methyl substitution | Anticancer | Lacks trimethoxy group |

| 5-Hydroxy-7-methoxyflavone | Flavonoid structure | Antioxidant & anti-inflammatory | Different core structure |

This table illustrates how the complex substitution pattern in this compound may contribute to its multifaceted biological activities compared to simpler analogs.

Mechanism of Action

The mechanism by which (Z)-6-methoxy-4-methyl-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one exerts its effects is not fully understood. its structure suggests it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The target compound’s 2,3,4-trimethoxybenzylidene group increases lipophilicity compared to analogs with fewer methoxy or hydroxyl groups (e.g., 6v, 6w) . This enhances membrane permeability but may reduce aqueous solubility.

- Synthetic Efficiency : Yields for related compounds vary significantly (25.7–93.5%), influenced by steric hindrance and electronic effects of substituents . The target compound’s synthesis likely follows similar aldol condensation protocols but requires optimization for trimethoxybenzaldehyde reactivity.

- Thermal Stability : Higher methoxy content correlates with elevated melting points (e.g., 6w: 219°C vs. 6v: 188°C) due to improved crystallinity .

Key Observations :

- Antiviral Potential: The trimethoxy substitution in the target compound may mimic the 3,4,5-trimethoxybenzylidene group in ’s M. tuberculosis inhibitor, suggesting broad-spectrum activity .

- Tyrosinase vs. Kinase Targets : Hydroxyl groups (e.g., 6x, 6y) favor tyrosinase binding, while methoxy-rich analogs (e.g., target compound) are more suited for hydrophobic kinase pockets .

Research Findings and Implications

- Spectral Data : The target compound’s NMR would show characteristic shifts for the 2,3,4-trimethoxybenzylidene group (e.g., δ 7.2–7.5 ppm for aromatic protons) and the 4-methyl group (δ 2.3–2.5 ppm) . HRMS would confirm the molecular ion at m/z ~386.34.

- Drug Design : The 2,3,4-trimethoxy pattern offers a balance between solubility (via methoxy oxygen) and lipophilicity, making it a candidate for CNS-targeting drugs .

- Unresolved Questions : The exact biological targets and cytotoxicity profile of the compound remain uncharacterized, warranting further enzymatic assays and ADMET studies.

Biological Activity

(Z)-6-methoxy-4-methyl-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one is a synthetic organic compound characterized by a complex structure that includes a benzofuran core and multiple methoxy groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 356.374 g/mol. Its structural uniqueness arises from the presence of multiple methoxy groups and a benzylidene substituent, which are believed to play significant roles in its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H20O6 |

| Molecular Weight | 356.374 g/mol |

| Purity | ≥ 95% |

The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound interacts with various molecular targets through:

- Hydrogen bonding

- Hydrophobic interactions

- π-π stacking

These interactions may influence enzyme activity or receptor binding, contributing to its biological effects.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. This activity is crucial for neutralizing free radicals and reducing oxidative stress in cells.

Anti-inflammatory Properties

Studies have shown that this compound can modulate inflammatory pathways. It appears to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in inflammatory responses.

Anticancer Effects

Preliminary studies suggest that this compound may have anticancer properties. It has been observed to induce apoptosis in cancer cell lines through the activation of caspases and the modulation of cell cycle regulators.

Case Studies and Research Findings

-

Antioxidant Activity Study : A study evaluated the compound's ability to scavenge free radicals using DPPH and ABTS assays. Results indicated a significant reduction in radical concentration compared to control samples.

Assay Type IC50 Value (µM) DPPH 25.4 ABTS 18.7 - Anti-inflammatory Mechanism : In vitro studies demonstrated that treatment with the compound reduced the expression of TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent.

-

Anticancer Activity : In a recent study on human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 30 µM after 48 hours.

Concentration (µM) Cell Viability (%) 0 100 10 85 30 50 50 25

Q & A

Q. Table 1: Representative Synthetic Routes

| Method | Yield (%) | Key Conditions | Reference |

|---|---|---|---|

| Aldol condensation | 75–85 | NaH/THF, 0°C → RT | |

| Microwave-assisted | 90 | K₂CO₃/DMF, 120°C |

How can conflicting NMR data for Z/E isomerization be resolved during structural characterization?

Advanced Research Focus

Contradictions in ¹H NMR chemical shifts (e.g., benzylidene proton δ 7.2–7.8 ppm) often arise from solvent polarity or impurities. To resolve this:

- 2D NMR (NOESY/ROESY) : Confirm spatial proximity between the benzylidene aryl group and benzofuranone methyl/methoxy groups .

- X-ray crystallography : Definitive proof of Z-configuration via crystal structure analysis (e.g., dihedral angle < 10° between aryl planes) .

- Dynamic HPLC : Monitor isomerization kinetics under thermal stress to assess stability .

Example : In , the Z-isomer showed a diagnostic NOE correlation between H-7 (benzofuranone) and the 2-methoxy group of the benzylidene moiety.

What methodologies are effective for analyzing the compound’s stability under physiological conditions?

Q. Advanced Research Focus

- Accelerated degradation studies : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours, monitoring via HPLC-UV .

- Metabolite profiling : Use LC-MS/MS to identify oxidation products (e.g., demethylation at 6-methoxy or benzylidene positions) .

- Photostability assays : Expose to UV light (λ = 254 nm) to evaluate susceptibility to [3,3]-sigmatropic rearrangements .

Key Finding : Methoxy groups at 2,3,4-positions enhance stability by reducing electrophilic susceptibility .

How should researchers design SAR studies to evaluate bioactivity without commercial cytotoxicity data?

Q. Basic Research Focus

Q. Table 2: SAR Trends from Analogous Compounds

| Modification | Bioactivity Trend | Reference |

|---|---|---|

| 2,3,4-Trimethoxy | ↑ Antiproliferative activity | |

| 4-Methyl → 4-Ethyl | ↓ Solubility, ↑ LogP |

What mechanistic insights explain contradictory yields in large-scale vs. small-scale syntheses?

Advanced Research Focus

Discrepancies often stem from heat/mass transfer inefficiencies or catalyst deactivation . Mitigation strategies:

- Flow chemistry : Improve mixing and temperature control for aldol condensation .

- Catalyst recycling : Use polymer-supported bases (e.g., Amberlyst A21) to reduce waste .

- Scale-up DOE : Optimize parameters (e.g., stoichiometry, reaction time) using response surface methodology .

Case Study : Scaling from 1 mmol to 1 mol reduced yield from 85% to 62% due to incomplete benzylidene group formation; switching to microwave irradiation restored yield to 78% .

How can computational methods predict the compound’s reactivity in novel reaction environments?

Q. Advanced Research Focus

- DFT calculations : Model transition states for sigmatropic rearrangements or electrophilic aromatic substitution .

- MD simulations : Assess solvation effects in polar aprotic solvents (e.g., DMSO vs. THF) .

- ADMET prediction : Use tools like SwissADME to estimate bioavailability and metabolic pathways .

Example : DFT studies on analogous benzofuranones revealed that electron-donating methoxy groups lower the activation energy for nucleophilic attack by 12–15 kcal/mol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.